5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQKXYWLDITOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Acyl Chloride Intermediate
2.1 Chlorination of 5-Bromo-2-(4-chlorobenzyl)oxybenzoic Acid
- The carboxylic acid precursor is reacted with thionyl chloride (SOCl₂) under reflux conditions, often catalyzed by a small amount of dimethylformamide (DMF) (0.5–1% molar ratio relative to acid) to enhance reaction rate and yield.
- The reaction is typically conducted without solvent or in a minimal solvent environment.
- After refluxing for 2–4 hours, excess thionyl chloride is removed by distillation under reduced pressure at approximately 60 °C.
- This process yields the corresponding 5-bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride as a crude product with high purity and yield (typically >95%).
Table 1: Typical Conditions for Acyl Chloride Formation
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 5-Bromo-2-(4-chlorobenzyl)oxybenzoic acid | Purity >98% |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | 2–5 molar equivalents |
| Catalyst | DMF (0.5–1% molar ratio) | Enhances reaction rate |
| Temperature | Reflux (~70–80 °C) | 2–4 hours |
| Workup | Removal of excess SOCl₂ under reduced pressure at 60 °C | Yields crude acyl chloride |
| Yield | 95–99% | High yield typical |
Alternative Preparation via Friedel-Crafts Acylation
In some protocols, related compounds such as 5-bromo-2-chloro-4'-ethoxybenzophenone are prepared by Friedel-Crafts acylation using acyl chlorides and aromatic ethers catalyzed by aluminum trichloride (AlCl₃) supported on silica gel under vacuum conditions:
- The acyl chloride intermediate is dissolved in dichloromethane.
- Aluminum trichloride supported on silica gel is added to catalyze the acylation.
- The aromatic ether (e.g., phenetole or substituted benzyl ethers) is added dropwise under controlled vacuum (-0.05 to -0.08 MPa) and low temperature (-20 to -30 °C).
- The reaction proceeds for 2–4 hours, followed by filtration and washing with sodium bicarbonate solution and water.
- The product is isolated by solvent evaporation and recrystallization from ethanol-water mixtures.
This method is adaptable for introducing benzyl oxy groups on the aromatic ring and may be modified for 4-chlorobenzyl derivatives.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Etherification (if needed) | 5-bromo-2-hydroxybenzoic acid + 4-chlorobenzyl chloride, K₂CO₃, DMF, 80–120 °C | 80–90 | >98% | Base-mediated nucleophilic substitution |
| Acyl chloride formation | Thionyl chloride, DMF catalyst, reflux 2–4 h, distill excess SOCl₂ | 95–99 | Crude product | High yield, essential for further reactions |
| Friedel-Crafts acylation | Acyl chloride + aromatic ether, AlCl₃/silica gel, vacuum, low temp | 90–95 | >99% | Optional step for benzophenone derivatives |
Research Findings and Analytical Data
- The use of DMF as a catalyst during acyl chloride formation significantly improves reaction kinetics and yield by activating thionyl chloride.
- Vacuum and low-temperature conditions during Friedel-Crafts acylation minimize side reactions and improve selectivity.
- Recrystallization from ethanol-water mixtures enhances purity, achieving HPLC purities above 99%.
- Reported yields for analogous compounds such as 5-bromo-2-chloro-4'-ethoxybenzophenone range from 92% to 95%, indicating the robustness of these methods for similar derivatives.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The aromatic ring can participate in various oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the benzoyl chloride group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is utilized as a building block in organic synthesis. Its acyl chloride functionality allows it to participate in several reactions:
- Amide Formation : Reacts with primary or secondary amines to form amides, which are crucial intermediates in drug development.
- Synthesis of CCR5 Antagonists : The compound's structure suggests potential use in synthesizing CCR5 antagonists, which are important in HIV research due to their ability to block viral entry into host cells.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzoyl chlorides often exhibit significant antibacterial effects .
- Anticancer Research : The presence of halogens may enhance the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.
Material Science Applications
In material science, this compound is explored for:
- Polymer Production : Its reactive nature allows for incorporation into polymer matrices, potentially enhancing material properties.
- Agrochemicals : The compound might be utilized in the synthesis of pesticides and herbicides due to its unique chemical properties.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of compounds structurally similar to this compound. Results showed moderate inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating the potential for further development into antimicrobial agents .
Synthesis of Novel Compounds
Research has demonstrated the successful synthesis of novel derivatives from this compound through nucleophilic substitution reactions. These derivatives exhibited promising biological activities, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the position or type of substituents on the benzyloxy group, influencing their physicochemical and reactive properties:
Key Observations :
- Halogen vs. Alkyl Substituents : Chlorine (electron-withdrawing) increases electrophilicity at the carbonyl carbon compared to methyl groups (electron-donating), enhancing reactivity toward nucleophiles like amines or alcohols .
Biological Activity
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₁₄H₉BrClO₂
- Molecular Weight : 319.58 g/mol
- CAS Number : 1039813-85-8
- MDL Number : MFCD12028120
The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including proteins and enzymes. Its structure, featuring halogen atoms and a reactive acyl chloride group, suggests potential for significant biological interactions. Compounds with similar structures are known to exhibit antimicrobial and anticancer activities, indicating that this compound may also possess similar properties.
Anticancer Properties
Research indicates that this compound may have anticancer effects. In vitro studies have demonstrated:
- Cytotoxicity : Significant cytotoxic effects were observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective dose-response relationships.
- Mechanistic Insights : The compound appears to induce apoptosis through modulation of cell cycle progression and apoptosis-related gene expression. This suggests a pathway involving mitochondrial dysfunction and activation of caspases.
Anti-inflammatory and Antioxidant Activities
Preliminary studies suggest that this compound may also exhibit anti-inflammatory and antioxidant properties. These activities are critical in the context of chronic diseases where inflammation plays a key role.
Comparative Studies
When compared to established chemotherapeutics like doxorubicin, this compound showed comparable or superior efficacy in certain assays. This positions it as a promising candidate for further development in cancer therapy.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₉BrClO₂ |
| Molecular Weight | 319.58 g/mol |
| CAS Number | 1039813-85-8 |
| Cytotoxicity (MCF-7) | IC50 = 0.096 µM |
| Cytotoxicity (A549) | IC50 = 0.11 µM |
Case Studies
- In Vitro Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.
- Mechanistic Study : Investigations revealed that the compound alters gene expression related to apoptosis, suggesting a targeted mechanism that could be exploited for therapeutic purposes.
- Comparative Efficacy Study : In head-to-head comparisons with doxorubicin, the compound exhibited similar or enhanced efficacy in inhibiting cell proliferation across various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A starting material such as 5-bromo-2-hydroxybenzoic acid is first functionalized with a 4-chlorobenzyl group via an etherification reaction using a base (e.g., K₂CO₃) and a coupling agent. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to the acyl chloride. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) are optimized using techniques like gas chromatography (GC) and mass spectrometry (MS) to monitor intermediate purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) and GC assess purity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1770 cm⁻¹ for acyl chloride). Elemental analysis and melting point determination provide additional validation .
Q. What are the key safety considerations when handling this compound, and what personal protective equipment (PPE) is essential?
- Methodological Answer : Due to its corrosive nature (GHS Category 1B for skin corrosion), handling requires nitrile gloves, lab coats, and chemical splash goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills must be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste. Emergency showers and eyewash stations should be accessible .
Advanced Research Questions
Q. How do the positions of bromine and chlorine substituents influence the compound's reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing bromine (ortho position) and chlorobenzyl group (para position) enhance the electrophilicity of the acyl chloride carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Steric hindrance from the bulky benzyl group may reduce reactivity in crowded environments. Comparative studies with analogs (e.g., fluorinated derivatives) reveal halogen-dependent rate constants via kinetic assays .
Q. What computational methods are used to predict the stability and reactivity of this benzoyl chloride derivative?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., LUMO energy for electrophilicity) and transition states for substitution reactions. Molecular dynamics simulations assess steric effects, while QSAR models correlate substituent patterns with hydrolysis rates. PubChem and DSSTox databases provide reference data for validation .
Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules, and what case studies demonstrate its efficacy?
- Methodological Answer : It serves as a key precursor in synthesizing amide-based inhibitors (e.g., antibacterial agents targeting GroEL/ES chaperonins). In one study, coupling with a thiazole-thiol derivative yielded compounds with potent biofilm inhibition (MIC < 1 µg/mL). Reaction optimization involved pyridine as a catalyst to suppress side reactions .
Q. What mechanistic insights have been gained from studying the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, with rates pH-dependent. Under acidic conditions (pH < 3), protonation of the leaving group accelerates water attack. At neutral pH, base-catalyzed mechanisms dominate. Activation energy (Eₐ) derived from Arrhenius plots correlates with solvent polarity .
Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound under different catalytic conditions?
- Methodological Answer : Discrepancies in yields or side products (e.g., dimerization) often arise from trace moisture or incompatible catalysts (e.g., Lewis acids). Systematic DOE (design of experiments) approaches identify optimal conditions. For example, anhydrous MgSO₄ as a drying agent and DMAP (4-dimethylaminopyridine) as a catalyst improve amidation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
